![molecular formula C9H10N2O2S B1616953 Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester CAS No. 57332-73-7](/img/structure/B1616953.png)
Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester
Overview
Description
Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester (ITAEE) is an organic compound belonging to the imidazothiazole family of compounds. It is a synthetic compound, and is used in scientific research as a tool to study various biological processes. ITAEE has been studied for its potential as a therapeutic agent, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
This compound has shown promising inhibitory activity against various cancer cell lines, including leukemia and prostate cancer. It’s part of ongoing research to develop new therapeutic agents for cancer treatment .
Antitubercular Agent
Derivatives of this compound have been evaluated for antitubercular activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
Analgesic and Anti-inflammatory
Some derivatives have demonstrated significant analgesic and anti-inflammatory activities, suggesting their use in pain management and inflammation control .
Antimicrobial and Antibacterial
Compounds based on the imidazo[2,1-b]thiazole ring have been utilized as antimicrobial and antibacterial agents, contributing to the fight against infectious diseases .
Antiallergic Properties
There is evidence that these compounds can act as antiallergic agents, providing a potential pathway for new allergy treatments .
Antiviral and Immunomodulatory
The broad range of pharmaceutical applications includes antiviral drugs and immunomodulatory agents, which can help in managing viral infections and modulating the immune system .
Radiosensitizers and Anticarcinogenic
Imidazo[2,1-b][1,3]benzothiazole derivatives have been reported as effective radiosensitizers and anticarcinogenic compounds, which could enhance the efficacy of radiotherapy in cancer treatment .
Green Chemistry Applications
The compound has been used in green chemistry applications, such as in microwave-assisted synthesis processes that are more environmentally friendly and efficient .
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
The synthesis of similar imidazo-thiazole compounds involves an ordered sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and has a boiling point of 138-140° c at 2 mmhg . This could potentially impact its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown promising inhibitory activity over most of the cancer cell lines . This suggests that the compound might have similar effects.
properties
IUPAC Name |
ethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-13-8(12)5-7-6-11-3-4-14-9(11)10-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVFDEWSKWCGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CSC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357452 | |
Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57332-73-7 | |
Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-{imidazo[2,1-b][1,3]thiazol-6-yl}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.